
(1R,2R,3S,1'R)-Nepetalinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R, 2R, 3S, 1'r)-Nepetalinic acid, also known as (1r, 2r, 3s, 1'r)-nepetalinate, belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain (1R, 2R, 3S, 1'r)-Nepetalinic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, (1R, 2R, 3S, 1'r)-nepetalinic acid is primarily located in the cytoplasm. Outside of the human body, (1R, 2R, 3S, 1'r)-nepetalinic acid can be found in herbs and spices and tea. This makes (1R, 2R, 3S, 1'r)-nepetalinic acid a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Potential Use in Disease Prevention and Treatment
Research by Kamzolova and Morgunov (2019) highlights that (2R,3S)-isocitric acid, structurally similar to (1R,2R,3S,1'R)-nepetalinic acid, has potential applications beyond its traditional use as a biochemical reagent. It is increasingly recognized for its promise in preventing and treating certain diseases. This research emphasizes microbial synthesis of (2R,3S)-isocitric acid and explores the development of efficient production processes using natural, mutant, and recombinant strains of Yarrowia lipolytica (Kamzolova & Morgunov, 2019).
Biotechnological Synthesis and Applications
Another study by Heretsch et al. (2008) discusses the synthesis of (2R,3S)-isocitric acid by fermentation, highlighting its potential as a chiral building block in organic synthesis. This research underscores the significance of this compound, derived from the citric acid cycle, in various synthetic applications, and its production on a scale suitable for research and potential commercial applications (Heretsch et al., 2008).
Induction of Plant Systemic Defense
Research by Kong et al. (2018) on a structurally related compound, 2,3-butanediol, reveals its role in eliciting systemic defense responses in plants against viruses. While this study specifically examines 2,3-butanediol, it suggests potential applications of similar compounds in agricultural biotechnology for enhancing plant resistance against pathogens (Kong et al., 2018).
Propriétés
Numéro CAS |
32603-11-5 |
|---|---|
Nom du produit |
(1R,2R,3S,1'R)-Nepetalinic acid |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-(1-carboxyethyl)-5-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-5-3-4-7(6(2)9(11)12)8(5)10(13)14/h5-8H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
OIFCPZGZZQQDNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
SMILES canonique |
CC1CCC(C1C(=O)O)C(C)C(=O)O |
melting_point |
85°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



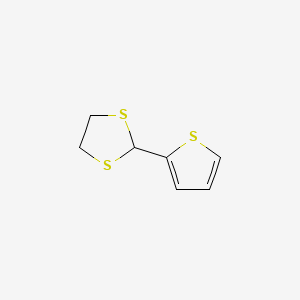
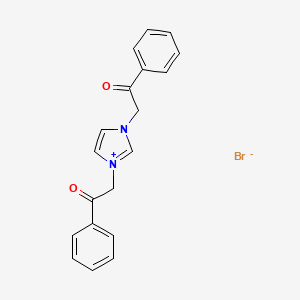
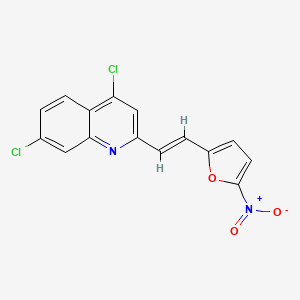
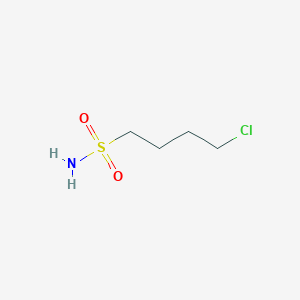


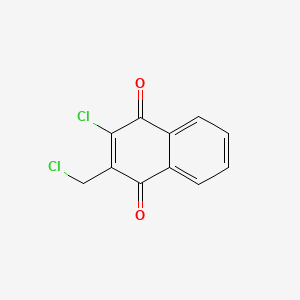
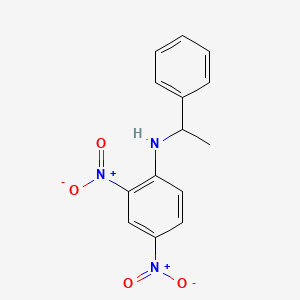

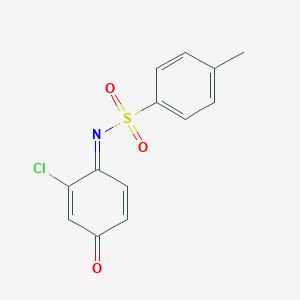
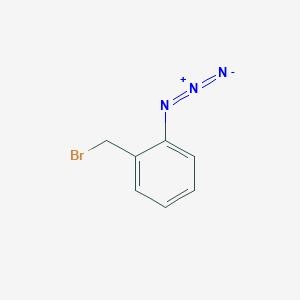
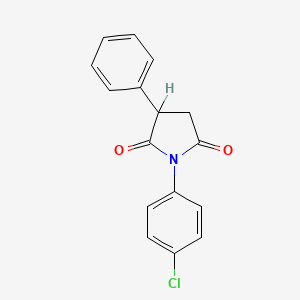
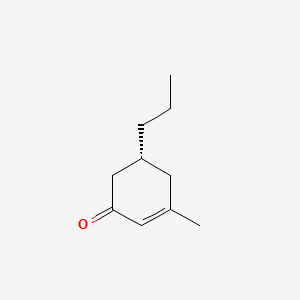
![3-Azabicyclo[4.1.0]heptan-2-one](/img/structure/B1655089.png)